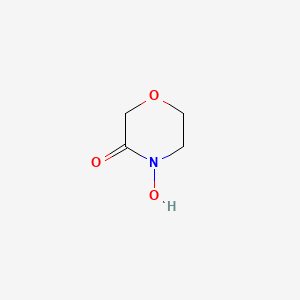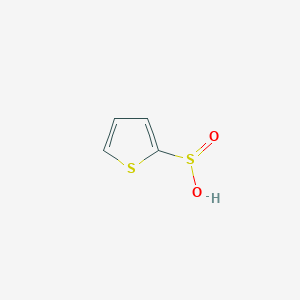![molecular formula C11H16F3N3O3 B13120951 7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione: is a complex organic compound characterized by its unique spiro structure and the presence of trifluoromethyl and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and appropriate amines.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran. The temperature is carefully controlled to ensure the desired product formation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Automation: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
作用機序
The mechanism of action of 7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, stabilizing the interaction. The spiro structure provides rigidity, which can influence the binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: A simpler compound with similar functional groups but lacking the spiro structure.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Another related compound with additional trifluoromethyl groups.
3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester: An ester derivative with similar functional groups.
Uniqueness
The uniqueness of 7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione lies in its spiro structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature can significantly influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
特性
分子式 |
C11H16F3N3O3 |
|---|---|
分子量 |
295.26 g/mol |
IUPAC名 |
9-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H16F3N3O3/c1-9(20,11(12,13)14)5-17-4-2-3-10(6-17)7(18)15-8(19)16-10/h20H,2-6H2,1H3,(H2,15,16,18,19) |
InChIキー |
RUDTZGJWMNTHFI-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC2(C1)C(=O)NC(=O)N2)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)



![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)









